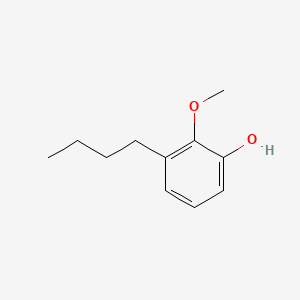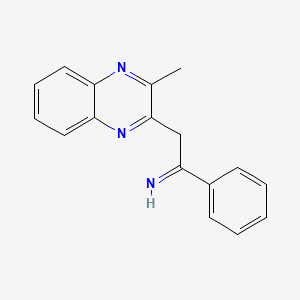
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the third position of the quinoxaline ring and a phenylethanimine group attached to the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine typically involves the reaction of 3-methylquinoxaline with phenylethanimine under specific conditions. One common method involves the use of sodium dithionite in ethanol as a reducing agent. The reaction mixture is refluxed for several hours, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the phenylethanimine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Methyl-2-quinoxalinyl)ethanone
- 2-[(3-Methyl-2-quinoxalinyl)thio]-N-phenylacetamide
- (3-Methyl-2-quinoxalinyl)thioacetic acid
Uniqueness
2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
59417-47-9 |
|---|---|
Fórmula molecular |
C17H15N3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2-(3-methylquinoxalin-2-yl)-1-phenylethanimine |
InChI |
InChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3 |
Clave InChI |
DGPWSSNOALSWDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


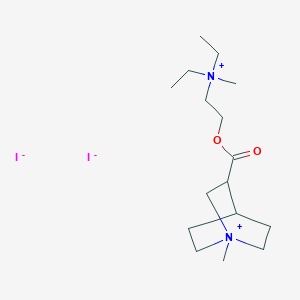
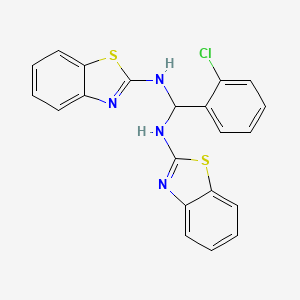
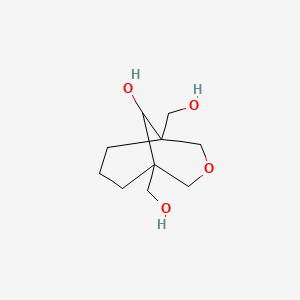
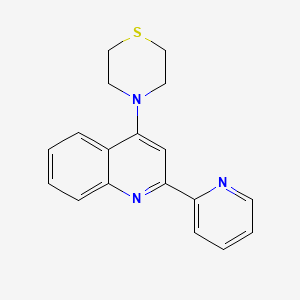

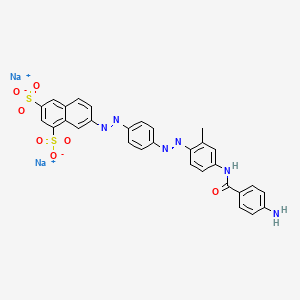
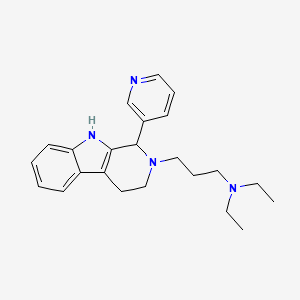

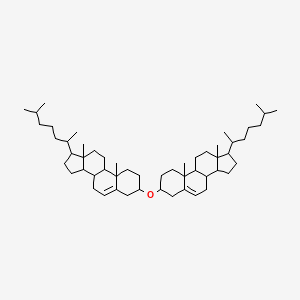



![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
